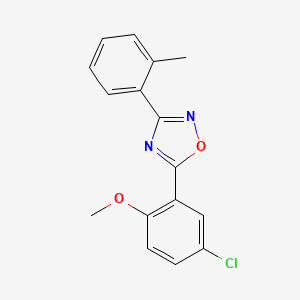
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. The compound has been shown to exhibit anti-inflammatory, antiproliferative, and antimicrobial activities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. However, further studies are needed to fully understand the biological effects of the compound.
实验室实验的优点和局限性
One of the main advantages of using 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its synthetic accessibility. The compound can be easily synthesized using simple and cost-effective methods. Additionally, the compound has shown promising results in various scientific research fields, making it a versatile tool for researchers. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its biological effects.
未来方向
There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's fluorescent properties make it a useful tool for the detection of metal ions, and further studies could explore its potential as a biosensor. Finally, the compound's potential as a precursor for the synthesis of other bioactive compounds could be explored in future studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the biological effects of the compound and to explore its potential applications in various scientific research fields.
合成方法
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves the condensation of 2-methylphenylhydrazine and 5-chloro-2-methoxybenzoyl chloride in the presence of a catalyst. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
科学研究应用
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other bioactive compounds.
属性
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-3-4-6-12(10)15-18-16(21-19-15)13-9-11(17)7-8-14(13)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMVFGRILYKJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)